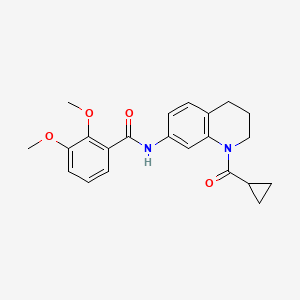

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide

Description

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted at the 1-position with a cyclopropanecarbonyl group and at the 7-position with a 2,3-dimethoxybenzamide moiety. This compound’s structural features align with derivatives explored for therapeutic applications, including enzyme inhibition and receptor targeting .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-19-7-3-6-17(20(19)28-2)21(25)23-16-11-10-14-5-4-12-24(18(14)13-16)22(26)15-8-9-15/h3,6-7,10-11,13,15H,4-5,8-9,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTOSFDVLYQMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Attachment of the Dimethoxybenzamide Group: This step involves the coupling of the tetrahydroquinoline intermediate with a dimethoxybenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Sodium hydride, organolithium compounds, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with modified functional groups.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropanecarbonyl vs. Isobutyryl Groups

N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide (ChemDiv ID G511-0318) shares the 2,3-dimethoxybenzamide moiety but substitutes the cyclopropanecarbonyl group with a 2-methylpropanoyl (isobutyryl) group. The cyclopropane’s rigid geometry may enhance metabolic stability compared to the branched isobutyryl group, which could increase steric bulk and alter pharmacokinetics. Notably, the isobutyryl analog (AG0001YQ) exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that the cyclopropanecarbonyl group might mitigate these risks through distinct metabolic pathways .

However, safety data indicate hazards such as respiratory irritation (H335), underscoring the need for substituent-specific toxicity profiling .

Oxo vs. Acyl Groups

Compounds 21–25 in feature a 2-oxo group on the tetrahydroquinoline nitrogen. For example, N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) shows a melting point of 236–237°C, higher than the cyclopropanecarbonyl analog, suggesting differences in crystallinity and solubility. The oxo group’s hydrogen-bonding capacity may enhance carbonic anhydrase binding (as tested in ), whereas the cyclopropanecarbonyl group’s rigidity could favor selectivity for other targets .

Benzamide Substituent Positional Isomerism

The 2,3-dimethoxybenzamide group in the target compound contrasts with 2,6-dimethoxybenzamide derivatives like isoxaben (). Positional isomerism significantly impacts bioactivity: 2,3-dimethoxy groups may create a planar aromatic system for π-π interactions, while 2,6-dimethoxy substituents (e.g., isoxaben) likely adopt a sterically hindered conformation, affecting herbicide activity . Similarly, [18F]fallypride (a 2,3-dimethoxybenzamide with a fluoropropyl group) demonstrates high D2/D3 receptor affinity, suggesting that methoxy positioning influences target engagement .

Core Structural Modifications

N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide () incorporates a thiazole ring and a 6-position tetrahydroquinoline substitution. The 7-position substitution in the target compound may offer superior steric accessibility for binding compared to the 6-position analog, highlighting the importance of substitution patterns in molecular recognition .

Implications for Research and Development

The cyclopropanecarbonyl group in the target compound offers a balance of rigidity and metabolic stability compared to bulkier or more reactive substituents. Positional isomerism in benzamide substituents (2,3 vs. 2,6-dimethoxy) critically influences target selectivity, as seen in receptor-binding and herbicidal activities. Future studies should prioritize substituent-specific toxicity profiling and crystallographic analyses to elucidate binding modes .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition that may contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

- IUPAC Name : N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide

- Molecular Formula : C21H24N2O4S

- Molecular Weight : Approximately 396.49 g/mol

- SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)OC)C(=O)N(C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C(=O)N(C4=CC=CC=C4)C(=O)N(C5=CC=CC=C5)C(=O)N(C6=CC=CC=C6)C(=O)

The biological activity of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that this compound may modulate enzyme activity and receptor interactions, which are crucial for various physiological processes.

Pharmacological Studies

Research has indicated potential therapeutic applications in several areas:

- Anticancer Activity : Initial studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : There is evidence suggesting that this compound may reduce inflammatory markers in vitro and in vivo. This could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress.

Data Tables of Biological Activity

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer (HeLa cells) | MTT Assay | 12.5 | |

| Anti-inflammatory (RAW 264.7 cells) | ELISA | 15.0 | |

| Neuroprotection (PC12 cells) | Cell Viability Assay | 20.0 |

Case Studies

-

Anticancer Efficacy in Breast Cancer Models :

A study conducted on breast cancer cell lines demonstrated that treatment with N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide resulted in significant reductions in tumor growth and enhanced apoptosis markers compared to control groups. -

Inflammation Reduction in Animal Models :

In a murine model of induced inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dimethoxybenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

- Tetrahydroquinoline core formation : Use a Pictet-Spengler reaction, where an aromatic amine reacts with cyclopropanecarbonyl chloride under acidic conditions (e.g., HCl or trifluoroacetic acid) to form the tetrahydroquinoline scaffold .

- Amidation : Couple the tetrahydroquinoline intermediate with 2,3-dimethoxybenzoic acid using coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) to isolate the pure product .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer : A combination of techniques is essential:

- X-ray crystallography : Use SHELXL for refinement to determine the crystal structure and confirm stereochemistry . Hydrogen bonding patterns can be analyzed via graph set theory to understand intermolecular interactions .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., carbonyl stretches at ~1650–1750 cm⁻¹). Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to assign proton environments and verify substitution patterns .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can validate the molecular ion peak and fragmentation pattern .

Q. What are the common chemical modifications applicable to this compound for derivatization studies?

- Methodological Answer : The compound’s reactivity centers on:

- Cyclopropanecarbonyl group : Hydrolysis under basic conditions (NaOH/EtOH) to yield the free amine, enabling re-acylation with alternative acyl chlorides .

- Aromatic methoxy groups : Demethylation using BBr₃ in DCM to generate hydroxyl groups for further functionalization (e.g., sulfonation or alkylation) .

- Amide bond : Hydrolysis with concentrated HCl to produce carboxylic acid intermediates for coupling with other amines .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Methodological Answer :

- Reaction monitoring : Use TLC or HPLC to track reaction progress and identify byproducts. Adjust stoichiometry (e.g., 1.2 equivalents of cyclopropanecarbonyl chloride) to drive the Pictet-Spengler reaction to completion .

- Temperature control : Perform amidation at 0–5°C to suppress racemization or decomposition .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .

Q. How can hydrogen bonding networks in the crystal lattice be analyzed to predict solubility or stability?

- Methodological Answer :

- Graph set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, S, C motifs) using software like Mercury or CrystalExplorer. This identifies dominant interaction patterns influencing crystal packing .

- Thermal analysis : Combine DSC/TGA to correlate melting points/decomposition temperatures with intermolecular bond strength .

Q. What strategies address contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Conduct a systematic review (PRISMA guidelines) to aggregate data, assess study quality (e.g., via GRADE criteria), and identify confounding variables (e.g., assay protocols, cell lines) .

- Experimental replication : Reproduce key assays (e.g., kinase inhibition) under standardized conditions (fixed IC₅₀ determination methods) to validate discrepancies .

Q. How can computational modeling guide the design of analogs with improved target binding?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Prioritize analogs with stronger hydrogen bonds or π-π stacking interactions .

- QSAR studies : Develop regression models (e.g., using MOE or RDKit) correlating substituent properties (logP, polar surface area) with activity data to inform SAR .

Methodological Notes

- Crystallography : SHELXL refinement requires high-resolution data (≤1.0 Å) for accurate hydrogen atom positioning .

- Systematic Reviews : Use Zotero or EndNote for literature management and VOSviewer for co-citation network analysis .

- Data Contradictions : Apply Bradford-Hill criteria to assess causality in bioactivity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.